molecular formula C25H22N4O3 B5134202 2-benzyl-N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide

2-benzyl-N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide

Cat. No.: B5134202
M. Wt: 426.5 g/mol
InChI Key: NSKKRSDWEJUJKA-UHFFFAOYSA-N
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Description

2-benzyl-N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide is a complex organic compound that features a benzimidazole and benzoxazole moiety. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve multi-step synthesis with high yields and purity. Techniques like continuous flow chemistry and automated synthesis platforms are employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can lead to amine derivatives .

Scientific Research Applications

2-benzyl-N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and benzoxazole moieties are known to bind to active sites of enzymes, inhibiting their activity. This can lead to the modulation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-benzyl-N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide apart is its dual heterocyclic structure, which provides a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-benzyl-N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-28-20-10-8-17(12-21(20)29(2)25(28)31)15-26-24(30)18-9-11-22-19(14-18)27-23(32-22)13-16-6-4-3-5-7-16/h3-12,14H,13,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKKRSDWEJUJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OC(=N4)CC5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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